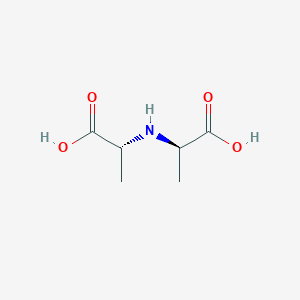
Alanine, N-(1-carboxyethyl)-, (R*,R*)-
Descripción general
Descripción
(R,R)-2,2'-iminodipropanoic acid is a 2,2'-iminodipropanoic acid. It is an enantiomer of a (S,S)-2,2'-iminodipropanoic acid.
Aplicaciones Científicas De Investigación
Pharmaceuticals
Alanine, N-(1-carboxyethyl)-, (R*,R*)- is being explored for its potential therapeutic applications in metabolic diseases. Its derivatives are under investigation for their roles in:
- Insulin Signaling Modulation : Studies indicate that alanine derivatives can influence insulin signaling pathways, which is crucial for glucose homeostasis and diabetes management.
- Antioxidant Properties : Some research highlights the compound's ability to act as an antioxidant, potentially protecting cells from oxidative stress.
Biotechnology
In biotechnology, this compound is utilized in various enzyme assays and as a building block for synthesizing more complex molecules. Its applications include:
- Enzyme Interaction Studies : Alanine derivatives have shown significant binding affinities with various enzymes, influencing their activity and stability.
- Protein Synthesis : Due to its structural similarity to natural amino acids, it participates in protein synthesis and metabolic processes.
Metabolic Research
The compound plays a role in metabolic regulation and cellular signaling. Key applications include:
- Metabolic Pathway Analysis : Research indicates that alanine derivatives can affect metabolic pathways related to amino acid metabolism and energy production.
- Cellular Signaling Modulation : Alanine derivatives have been linked to the modulation of cellular signaling pathways that regulate cell growth and differentiation.
Case Study 1: Insulin Sensitivity Enhancement
A study demonstrated that administering alanine derivatives improved insulin sensitivity in diabetic models by enhancing glucose uptake in muscle tissues. This suggests potential therapeutic applications for managing type 2 diabetes.
Case Study 2: Antioxidant Activity
Research investigating the antioxidant properties of alanine derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. This property may contribute to protective effects against neurodegenerative diseases.
Propiedades
IUPAC Name |
(2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHTMQGSFVHEZ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101541-15-5 | |
| Record name | N-(1-Carboxyethyl)alanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101541155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-CARBOXYETHYL)ALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20QBE05XDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















